![molecular formula C19H11ClO2S B4737986 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4737986.png)
2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one
Overview
Description
2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one, also known as CCF, is a synthetic compound that belongs to the family of benzothiophenes. CCF has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is not fully understood. However, studies have shown that 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one can interact with specific cellular targets such as proteins and enzymes, leading to changes in cellular signaling pathways. 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of specific enzymes such as protein kinase C and phospholipase A2, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has several advantages as a research tool. 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one in lab experiments. 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is a potent compound and can be toxic at high concentrations. Additionally, 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one. One potential direction is to investigate the use of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one in combination with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one and its potential use in other scientific research applications. Finally, the development of new synthetic methods for 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one could lead to the production of more potent and selective analogs of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is in the field of cancer research. Studies have shown that 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
properties
IUPAC Name |
(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO2S/c20-13-7-5-12(6-8-13)16-10-9-14(22-16)11-18-19(21)15-3-1-2-4-17(15)23-18/h1-11H/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKAAFHBABAJIP-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2,3-dihydro-1-benzothiophen-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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